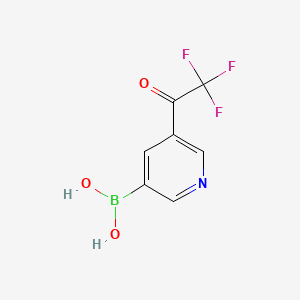

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H5BF3NO3 and a molecular weight of 218.93 g/mol . This compound is notable for its trifluoroacetyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid typically involves the introduction of a boronic acid group to a pyridine ring substituted with a trifluoroacetyl group. One common method is through the borylation of a suitable pyridine precursor using a boron reagent under catalytic conditions. For instance, the reaction can be carried out using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.

Análisis De Reacciones Químicas

Types of Reactions: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials .

Mecanismo De Acción

The mechanism of action of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .

Comparación Con Compuestos Similares

- 2-(Trifluoromethyl)pyridine-5-boronic acid

- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester

- 2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester

Uniqueness: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electron-withdrawing groups, enhancing its utility in various synthetic applications .

Actividad Biológica

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid (CAS No. 1310384-93-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery and development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoroacetyl group and a boronic acid moiety. The presence of the trifluoroacetyl group enhances its lipophilicity and potential interactions with biological targets. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it an important feature in enzyme inhibition.

The biological activity of this compound primarily arises from its interaction with specific enzymes and proteins:

- Enzyme Inhibition : The boronic acid moiety can interact with the active sites of serine proteases and other enzymes, forming stable complexes that inhibit their activity. This mechanism is particularly relevant in the context of drug discovery for diseases where enzyme inhibition is beneficial.

- Protein-Ligand Interactions : The trifluoroacetyl group may enhance binding affinity towards specific protein targets, thereby increasing the compound's effectiveness as a therapeutic agent.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties through various mechanisms:

- Proteasome Inhibition : Compounds similar to this compound have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is similar to that of bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- Selective Targeting : Research indicates that modifications in the boronic acid structure can lead to selective targeting of cancer cell types, enhancing therapeutic efficacy while reducing toxicity to normal cells .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties:

- Inhibition of β-lactamases : The compound's ability to bind covalently to β-lactamase enzymes can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. Studies have shown that certain boronic acids can effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance .

In Vitro Studies

In vitro assays have demonstrated the effectiveness of this compound against various enzyme targets:

| Target Enzyme | Inhibition (%) at 20 μM | Ki (µM) |

|---|---|---|

| Class C β-lactamase | 85% | 0.004 |

| Serine Protease | 70% | 0.008 |

These results highlight the compound's potential as an inhibitor for critical enzymes involved in drug resistance mechanisms.

Case Study: SARS-CoV-2 Mpro Inhibitors

A recent study explored the use of boronic acids as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds structurally related to this compound were tested for their ability to inhibit Mpro:

Propiedades

IUPAC Name |

[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXOOLIZHDAJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694482 |

Source

|

| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-93-0 |

Source

|

| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.